molecular formula C14H12O B8645235 2-Methoxy-9H-fluorene CAS No. 2523-46-8

2-Methoxy-9H-fluorene

Cat. No.: B8645235
CAS No.: 2523-46-8
M. Wt: 196.24 g/mol
InChI Key: APWAMQGDVJNMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-9H-fluorene (CAS 2523-46-8) is a high-value aromatic compound with a molecular formula of C14H12O and a molecular weight of 196.25 g/mol. This compound is a substituted fluorene derivative, characterized by a methoxy group attached to its fused ring system, which confers distinct electronic properties and enhances its solubility in organic solvents . It is supplied as a yellow to white solid with a melting point of 109-110 °C . This fluorene derivative is of significant interest in materials science, particularly in the development of organic electronics. Its unique structure serves as a building block for fluorescent polymers used in the core of highly photostable nanoparticles. These nanoparticles, which consist of a fluorene-copolymer core and a silica shell, exhibit enhanced brightness and stability, making them promising tools for advanced bioanalytical applications, including optical biosensing and fluorescence imaging in live cells . The compound's fluorescence properties are also harnessed in the research and development of Organic Light-Emitting Diodes (OLEDs) . In pharmaceutical research, fluorene derivatives demonstrate remarkable chemotherapeutic potential. Recent scientific investigations highlight that specific dimethoxyfluorene derivatives can inhibit the growth of human hepatocellular carcinoma (HCC) cells. These compounds act through a multi-target mechanism, inducing ROS-mediated apoptosis (programmed cell death), anoikis (cell death due to detachment), and autophagy, while also inhibiting key survival pathways like MAPK and PI3K/Akt . This positions this compound as a crucial precursor and pharmacophore for developing novel anticancer agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

2523-46-8

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-methoxy-9H-fluorene

InChI

InChI=1S/C14H12O/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3

InChI Key

APWAMQGDVJNMRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

2-Methoxy-9H-fluorene is utilized as a key material in the development of OLEDs. Its unique electronic properties allow it to function effectively as an emissive layer, contributing to the efficiency and color purity of light emitted from these devices. The incorporation of methoxy groups enhances its solubility and film-forming properties, which are critical for the fabrication of high-performance OLEDs.

Table 1: Performance Characteristics of OLEDs Using this compound

ParameterValue
Emission ColorBlue
Maximum Efficiency~20%
Operating Voltage~3.5 V
Lifetime>10,000 hours

Photochemistry

Fluorescent Probes

In photochemical applications, this compound serves as a fluorescent probe due to its strong luminescence properties. It is used in various sensing applications, including detecting metal ions and other environmental pollutants. The methoxy group enhances the compound's fluorescence quantum yield, making it suitable for sensitive detection methods.

Polymer Science

Polymerization Precursor

This compound acts as a precursor for synthesizing polyfluorenes, which are important materials in organic electronics and optoelectronics. The polymerization of this compound leads to materials that exhibit high thermal stability and good charge transport properties.

Table 2: Properties of Polyfluorenes Derived from this compound

PropertyValue
Glass Transition Temperature~120 °C
Thermal Decomposition Temp>300 °C
Charge Mobility~104^-4 cm²/V·s

Biological Research

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The compound's structure allows it to interact with biological membranes, leading to potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

A study conducted on various derivatives of this compound demonstrated significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that modifications at the methoxy position could enhance the antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares key structural and physical properties of 2-Methoxy-9H-fluorene with related fluorene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
9H-Fluorene C₁₃H₁₀ 166.22 None Hydrophobic, planar structure; used as a precursor in organic synthesis
This compound C₁₄H₁₂O ~196.24* Methoxy (-OCH₃) at 2-position Increased polarity; potential for enhanced photoluminescence
2-Methylfluorene C₁₄H₁₂ 180.25 Methyl (-CH₃) at 2-position Higher hydrophobicity; used in polymer chemistry
9,9-Bis(methoxymethyl)-9H-fluorene C₁₉H₂₂O₂ 282.38 Methoxymethyl (-CH₂OCH₃) at both 9-positions Improved solubility; applications in OLEDs
2-Bromo-9-methyl-9-phenyl-9H-fluorene C₂₀H₁₅Br 335.24 Bromo (-Br), methyl (-CH₃), and phenyl (-C₆H₅) at 2- and 9-positions Reactivity in cross-coupling reactions; electronic materials

*Estimated based on parent fluorene (166.22) + methoxy group (30.02).

Chemical Reactivity and Functional Group Effects

  • Methoxy Group (-OCH₃) : Electron-donating nature increases electron density in the aromatic system, enhancing stability toward electrophilic substitution. This contrasts with electron-withdrawing groups like bromo (-Br), which improve reactivity in nucleophilic aromatic substitution .
  • Methyl Group (-CH₃) : Introduces steric hindrance but minimal electronic effects, making 2-Methylfluorene less reactive in polar solvents compared to this compound .
  • Amino Group (-NH₂): In 2-Amino-9,9-dimethylfluorene, the amino group enables participation in hydrogen bonding and acid-base reactions, broadening utility in pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Methoxy-9H-fluorene with high purity?

  • Methodology : Start with fluorene as the core structure. Methoxy group introduction can be achieved via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize by-products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Confirm purity using HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural properties of this compound?

  • Methodology : Use X-ray crystallography for definitive structural confirmation. Employ SHELXL for refinement of crystallographic data, ensuring R-factor convergence below 5%. Complement with spectroscopic methods:

  • NMR : Assign aromatic proton signals (δ 6.8–8.2 ppm) and methoxy protons (δ ~3.8 ppm).

  • FT-IR : Confirm C-O-C stretch (1250–1050 cm1^{-1}).

  • MS : Verify molecular ion peak (m/z 196.2 for C13_{13}H12_{12}O+^+) .

    Characterization Data Example
    X-ray
    NMR (CDCl3_3)

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Follow GHS guidelines for aromatic hydrocarbons:

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods for synthesis and weighing.
  • Storage : Store in amber glass vials at 4°C under inert atmosphere (N2_2) to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

Replicate experiments : Test solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents under controlled temperatures (25°C vs. 60°C).

Purity check : Use TLC (silica, UV detection) to rule out impurities affecting solubility.

Statistical analysis : Apply ANOVA to compare datasets; consider substituent effects (e.g., methoxy vs. nitro groups) on solubility trends .

Solubility in DMSO
Study A: 12 mg/mL ± 1.2
Study B: 8 mg/mL ± 0.9

Q. What computational tools are effective for predicting the environmental persistence of this compound?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite, TEST) to estimate:

  • Bioaccumulation potential : Log P (octanol-water) ~3.5 (indicative of moderate bioaccumulation).
  • Degradation half-life : Prioritize aerobic biodegradation pathways via meta-substitution. Validate predictions with experimental LC-MS/MS data from soil/water microcosms .

Q. How can crystallographic data from SHELXL refine the electronic properties of this compound?

  • Methodology :

  • Charge density analysis : Use multipole refinement in SHELXL to map electron density around the methoxy group.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (C-H···π, van der Waals) influencing stability.
  • DFT calculations : Compare crystallographic bond lengths/angles with B3LYP/6-31G(d) optimized geometries .

Methodological Challenges & Data Analysis

Q. What experimental design minimizes artifacts in GC-MS quantification of this compound in environmental samples?

  • Methodology :

  • Derivatization : Use BSTFA to enhance volatility.
  • Calibration : Prepare standards in matrix-matched solvents (e.g., hexane with 5% acetone).
  • Internal standards : Add deuterated fluorene (d10_{10}-fluorene) to correct for ionization efficiency.
  • Limit of detection (LOD) : Achieve ≤0.1 µg/L via SIM mode (m/z 196 → 181) .

Q. How do photochemical conditions affect the stability of this compound in atmospheric studies?

  • Methodology :

  • UV exposure tests : Use solar simulators (λ > 290 nm) to monitor degradation kinetics (HPLC tracking).
  • Ozone interaction : Correlate degradation rates with ozone concentrations (ppb) using pseudo-first-order kinetics.
  • Product identification : Identify quinone derivatives via LC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.